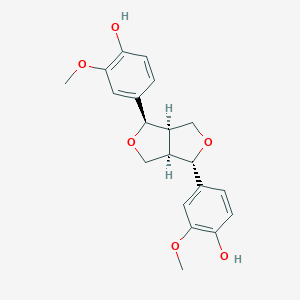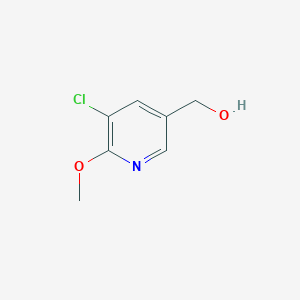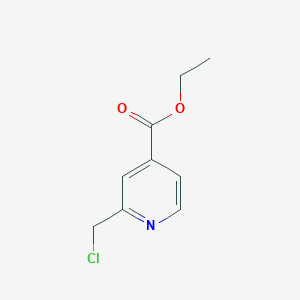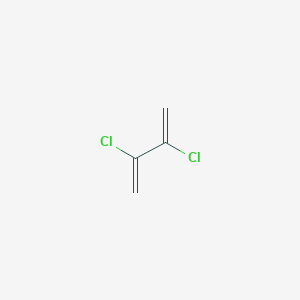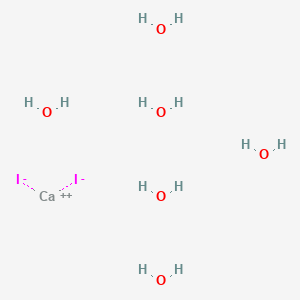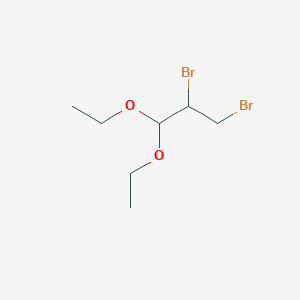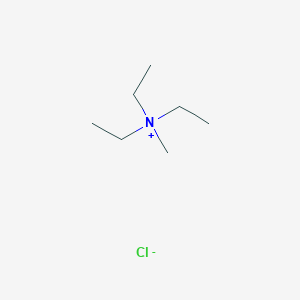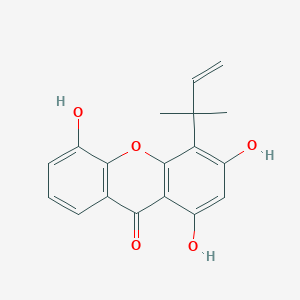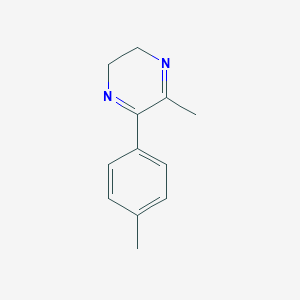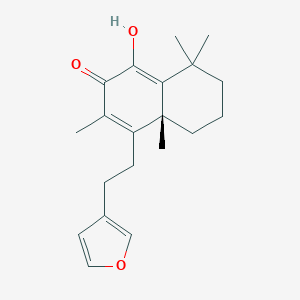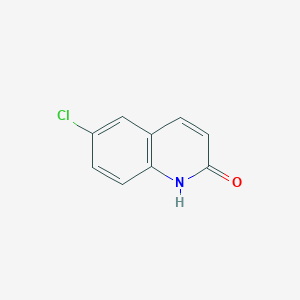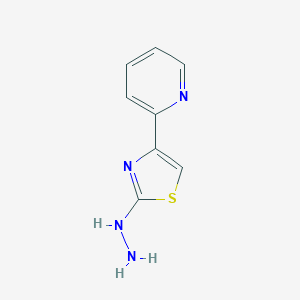
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both a pyridine and a thiazole ring. It has been synthesized using various methods, and its synthesis and characterization have been extensively studied.
Mecanismo De Acción
The mechanism of action of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of specific enzymes and receptors involved in cancer cell growth and viral replication. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine acts as a building block for the synthesis of functional materials with specific properties. In agriculture, this compound has been shown to affect plant growth and inhibit fungal growth.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine depend on its specific application. In medicinal chemistry, this compound has been shown to inhibit cancer cell growth and viral replication. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has been used as a building block for the synthesis of materials with specific properties. In agriculture, this compound has been shown to affect plant growth and inhibit fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine is its potential as a building block for the synthesis of functional materials with specific properties. It has also been shown to have potential applications in medicinal chemistry and agriculture. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine. One of the future directions is the synthesis of new derivatives of this compound with improved properties for specific applications. Another future direction is the study of the mechanism of action of this compound in different applications. Additionally, the potential toxicity of this compound should be further studied to determine its suitability for various applications.
Métodos De Síntesis
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2-amino-4-(pyridin-2-yl)thiazole and hydrazine hydrate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, or sublimation.
Aplicaciones Científicas De Investigación
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses by targeting specific enzymes and receptors. In material science, (4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and coordination polymers. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a fungicide.
Propiedades
Número CAS |
139420-56-7 |
|---|---|
Nombre del producto |
(4-Pyridin-2-yl-1,3-thiazol-2-yl)hydrazine |
Fórmula molecular |
C8H8N4S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(4-pyridin-2-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-3-1-2-4-10-6/h1-5H,9H2,(H,11,12) |
Clave InChI |
OGAJCDDSDIMJEX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NN |
SMILES canónico |
C1=CC=NC(=C1)C2=CSC(=N2)NN |
Sinónimos |
4-(2-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



